![molecular formula C9H11BrO2 B8066292 4-(2-Bromoethyl)-2-methoxyphenol](/img/structure/B8066292.png)
4-(2-Bromoethyl)-2-methoxyphenol
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Overview
Description
4-(2-Bromoethyl)-2-methoxyphenol is a chemical compound with the molecular formula C8H9BrO . It is commonly known as 4-(2-bromoethyl)phenol . It is used as an intermediate in the synthesis of organic compounds.
Synthesis Analysis
The synthesis of 4-(2-Bromoethyl)-2-methoxyphenol involves various methods. One method involves the reaction of 2-iodoethanol with diethylamine in the presence of hydrobromic acid . Another method involves the reaction of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .Molecular Structure Analysis
The molecular structure of 4-(2-Bromoethyl)-2-methoxyphenol is determined using various analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) . The compound is a salt, and it is highly polar, with a dipole moment of 3.41 D .Chemical Reactions Analysis
The chemical reactions of 4-(2-Bromoethyl)-2-methoxyphenol involve nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
4-(2-Bromoethyl)-2-methoxyphenol is a white crystalline powder with a melting point of 152°C . It is soluble in water, alcohol, and ether . Its molecular weight is 201.06 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromoethyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUAZRBURCEDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-2-methoxyphenol |
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